ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride
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Overview
Description
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride is an organic compound with a variety of applications in scientific research and industry It is known for its unique chemical structure, which includes an ethyl ester group, a hydroxyethyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol to form ethyl 2-[(2-hydroxyethyl)amino]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form primary alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used, while hydrolysis often involves aqueous base or acid.
Major Products
Substitution: Various substituted amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, and its hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical and chemical processes.
Comparison with Similar Compounds
Ethyl 2-[(2-hydroxyethyl)amino]acetate hydrochloride can be compared to similar compounds such as:
N-(2-hydroxyethyl)ethylenediamine: Similar in structure but with different functional groups.
2-hydroxyethyl ammonium acetate: Shares the hydroxyethyl group but differs in overall structure and properties
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
75014-35-6 |
---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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